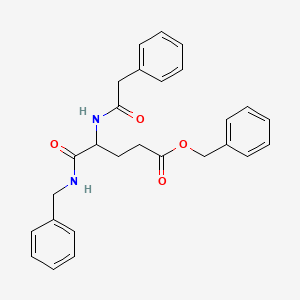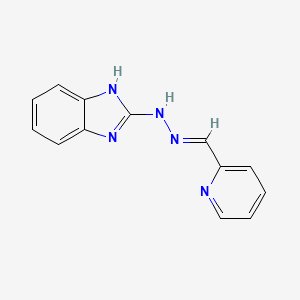
benzyl N~1~-benzyl-N~2~-(phenylacetyl)-alpha-glutaminate
Übersicht
Beschreibung
Benzyl N~1~-benzyl-N~2~-(phenylacetyl)-alpha-glutaminate, also known as Nootropil or Piracetam, is a nootropic drug that has been used for decades to improve cognitive function. It was first synthesized in the 1960s by the Romanian chemist Corneliu E. Giurgea. Since then, it has been extensively studied for its potential therapeutic benefits in treating various neurological disorders.
Wirkmechanismus
The exact mechanism of action of Piracetam is not fully understood. However, it is believed to modulate the activity of neurotransmitters in the brain, including acetylcholine and glutamate. It also increases blood flow and oxygen consumption in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Piracetam has been shown to have several biochemical and physiological effects. It increases the synthesis and release of acetylcholine, a neurotransmitter involved in learning and memory. It also enhances the activity of glutamate receptors, which are involved in synaptic plasticity and memory formation.
Vorteile Und Einschränkungen Für Laborexperimente
Piracetam has several advantages for lab experiments. It is relatively safe and well-tolerated, and has a low risk of toxicity. It also has a wide range of potential therapeutic applications. However, its effects can be variable and inconsistent, and it may not be effective for all individuals.
Zukünftige Richtungen
There are several potential future directions for research on Piracetam. One area of interest is its potential use in treating cognitive decline associated with aging. Another area of interest is its potential use in treating psychiatric disorders such as depression and anxiety. Additionally, there is interest in developing new analogs of Piracetam with improved efficacy and safety profiles.
In conclusion, Piracetam is a nootropic drug that has been extensively studied for its potential therapeutic benefits in treating various neurological disorders and improving cognitive function. Its mechanism of action is not fully understood, but it is believed to modulate neurotransmitter activity and increase blood flow and oxygen consumption in the brain. While it has several advantages for lab experiments, its effects can be variable and inconsistent, and it may not be effective for all individuals. There are several potential future directions for research on Piracetam, including its use in treating cognitive decline associated with aging and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Piracetam has been extensively studied for its potential therapeutic benefits in treating various neurological disorders such as Alzheimer's disease, dementia, and traumatic brain injury. It has also been shown to improve cognitive function in healthy individuals.
Eigenschaften
IUPAC Name |
benzyl 5-(benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c30-25(18-21-10-4-1-5-11-21)29-24(27(32)28-19-22-12-6-2-7-13-22)16-17-26(31)33-20-23-14-8-3-9-15-23/h1-15,24H,16-20H2,(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRGEFJYOCQYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCC(=O)OCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-[2-(dimethylamino)ethyl]-5-methoxy-3-phenyl-1H-indole-2-carboxylate hydrochloride](/img/structure/B3909300.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[4-(methylthio)benzylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3909311.png)
![2-{5-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B3909317.png)
![(2-{2-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3909323.png)
![N'-(4-chlorobenzylidene)-2-(7-ethyl-6-methyl-8-oxo[1,2,4]triazolo[4,3-b]pyridazin-5(8H)-yl)acetohydrazide](/img/structure/B3909331.png)
![N-(4-chlorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B3909339.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(2-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3909344.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[(5-methyl-2-furyl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3909360.png)
![ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B3909380.png)
![methyl 4-[bis(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]benzoate](/img/structure/B3909385.png)
![N'-(2,6-dichlorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B3909394.png)
![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-phenylpropylidene)propanohydrazide](/img/structure/B3909395.png)
![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3909398.png)